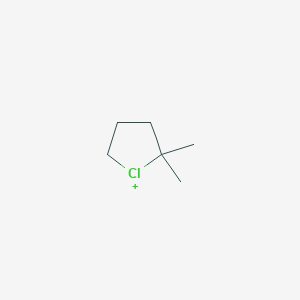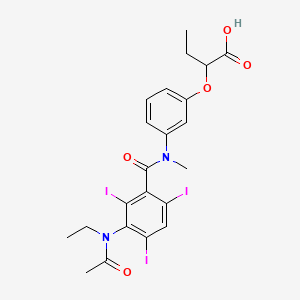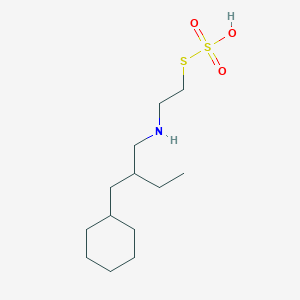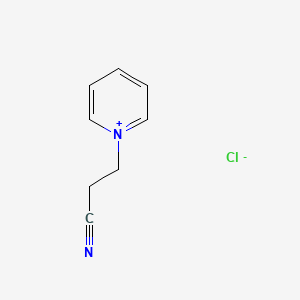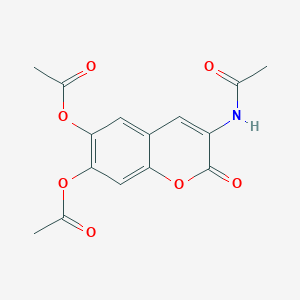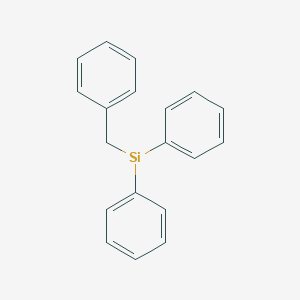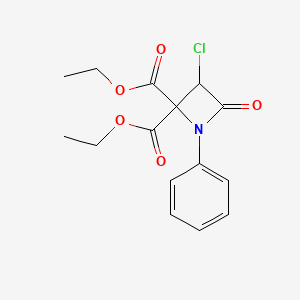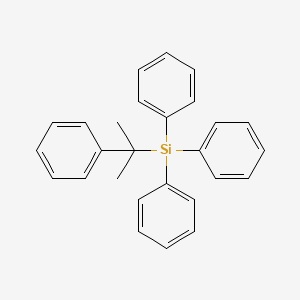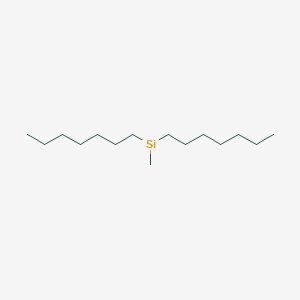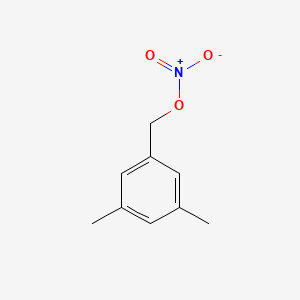
Benzyl alcohol, 3,5-dimethyl-, nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl alcohol, 3,5-dimethyl-, nitrate is an organic compound that belongs to the class of benzyl alcohol derivatives It is characterized by the presence of two methyl groups at the 3 and 5 positions of the benzene ring and a nitrate group attached to the benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, 3,5-dimethyl-, nitrate typically involves the nitration of 3,5-dimethylbenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized before the product is isolated and purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl alcohol, 3,5-dimethyl-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrate group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: 3,5-Dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.
Reduction: 3,5-Dimethylbenzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl alcohol, 3,5-dimethyl-, nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of benzyl alcohol, 3,5-dimethyl-, nitrate involves its interaction with molecular targets and pathways. The nitrate group can undergo reduction to form reactive nitrogen species, which can interact with cellular components. The benzyl alcohol moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl alcohol: Lacks the methyl and nitrate groups, making it less reactive in certain chemical reactions.
3,5-Dimethylbenzyl alcohol: Similar structure but without the nitrate group, leading to different reactivity and applications.
Benzyl nitrate: Contains a nitrate group but lacks the methyl groups, resulting in different chemical properties.
Uniqueness
Benzyl alcohol, 3,5-dimethyl-, nitrate is unique due to the presence of both methyl and nitrate groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
15285-43-5 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
(3,5-dimethylphenyl)methyl nitrate |
InChI |
InChI=1S/C9H11NO3/c1-7-3-8(2)5-9(4-7)6-13-10(11)12/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
CHDZRXQPKVNDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CO[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


